2,5-dichloro-N-ethanimidoylthiophene-3-sulfonamide
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Overview
Description
2,5-dichloro-N-ethanimidoylthiophene-3-sulfonamide is a chemical compound with the molecular formula C6H6Cl2N2O2S2 and a molecular weight of 273.16 g/mol It is characterized by the presence of two chlorine atoms, an ethanimidoyl group, and a thiophene ring substituted with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and sulfonation processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity 2,5-dichloro-N-ethanimidoylthiophene-3-sulfonamide .
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-ethanimidoylthiophene-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted thiophene derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2,5-dichloro-N-ethanimidoylthiophene-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its structural similarity to other sulfonamide-based drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-ethanimidoylthiophene-3-sulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. This interaction can disrupt metabolic pathways and cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide derivatives such as:
- 2,5-dichlorothiophene-3-sulfonamide
- N-ethanimidoylthiophene-3-sulfonamide
- 2,5-dichloro-N-methylthiophene-3-sulfonamide
Uniqueness
2,5-dichloro-N-ethanimidoylthiophene-3-sulfonamide is unique due to the presence of both chlorine atoms and the ethanimidoyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C6H6Cl2N2O2S2 |
---|---|
Molecular Weight |
273.2 g/mol |
IUPAC Name |
N'-(2,5-dichlorothiophen-3-yl)sulfonylethanimidamide |
InChI |
InChI=1S/C6H6Cl2N2O2S2/c1-3(9)10-14(11,12)4-2-5(7)13-6(4)8/h2H,1H3,(H2,9,10) |
InChI Key |
SVTDXNZWNASMLH-UHFFFAOYSA-N |
Isomeric SMILES |
C/C(=N\S(=O)(=O)C1=C(SC(=C1)Cl)Cl)/N |
Canonical SMILES |
CC(=NS(=O)(=O)C1=C(SC(=C1)Cl)Cl)N |
Origin of Product |
United States |
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